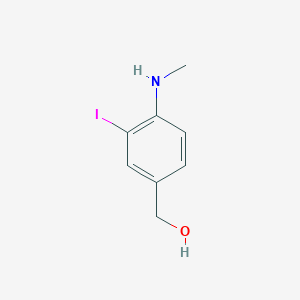
(3-Iodo-4-(methylamino)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodo-4-(methylamino)phenyl)methanol is an organic compound with the molecular formula C8H10INO. It is characterized by the presence of an iodine atom, a methylamino group, and a hydroxyl group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-4-(methylamino)phenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the methylamino group. One common method includes:
Iodination: The starting material, such as 4-methylaminophenol, is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the benzene ring.
Reduction: The resulting iodinated compound is then reduced to form the corresponding methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-iodo-4-(methylamino)benzaldehyde.
Reduction: Formation of 3-iodo-4-(methylamino)benzyl alcohol.
Substitution: Formation of 3-azido-4-(methylamino)phenylmethanol.
Aplicaciones Científicas De Investigación
(3-Iodo-4-(methylamino)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Iodo-4-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methylamino group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparación Con Compuestos Similares
(4-(Methylamino)phenyl)methanol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
(3-Bromo-4-(methylamino)phenyl)methanol: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
(3-Chloro-4-(methylamino)phenyl)methanol:
Uniqueness: (3-Iodo-4-(methylamino)phenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s reactivity and interactions are beneficial .
Propiedades
Fórmula molecular |
C8H10INO |
|---|---|
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
[3-iodo-4-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10INO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3 |
Clave InChI |
NSMNCUNQDLVKQQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
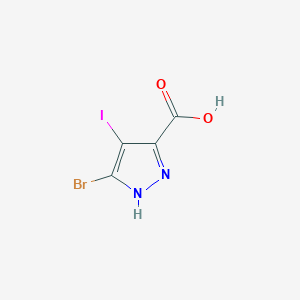


![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
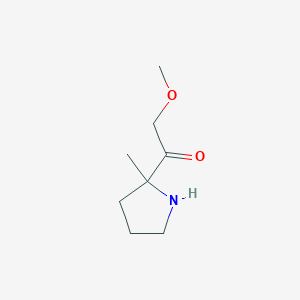
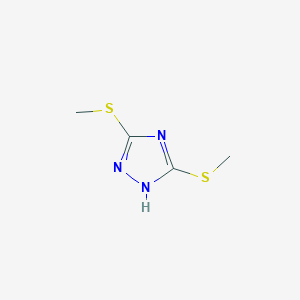
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
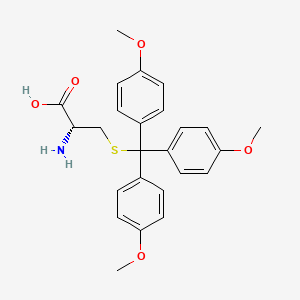
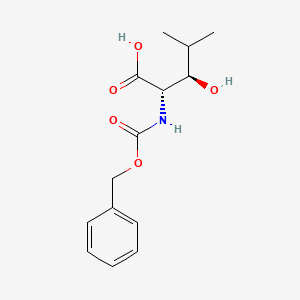
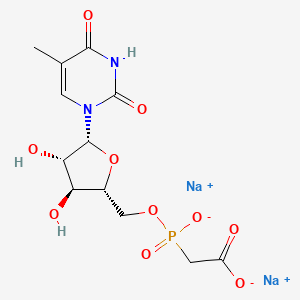
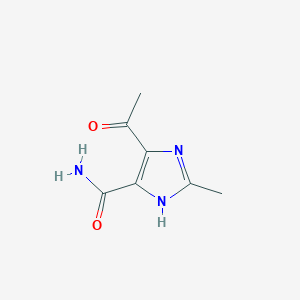
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)

